molecular formula C11H9FN2O B5339462 1-(3-fluorobenzoyl)-3-methyl-1H-pyrazole CAS No. 957484-19-4

1-(3-fluorobenzoyl)-3-methyl-1H-pyrazole

Cat. No. B5339462
CAS RN: 957484-19-4
M. Wt: 204.20 g/mol
InChI Key: LUXLEGYEQUJTOC-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-3-methyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-(3-fluorobenzoyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester or simply as FMPEP-d4. It is a stable and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for breaking down endocannabinoids in the body.

Scientific Research Applications

1-(3-fluorobenzoyl)-3-methyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pain management. The compound has been shown to be a potent inhibitor of FAAH, which is responsible for breaking down endocannabinoids that play a crucial role in pain modulation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can reduce pain sensation.
Another potential application of this compound is in the field of neuroscience. The compound has been shown to modulate the endocannabinoid system, which is involved in various physiological processes such as mood, appetite, and memory. Modulation of this system can have therapeutic effects on various neurological disorders such as anxiety, depression, and Alzheimer's disease.

Mechanism of Action

1-(3-fluorobenzoyl)-3-methyl-1H-pyrazole works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors in the body, which play a crucial role in pain modulation, appetite regulation, and mood regulation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can enhance their therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of the FAAH enzyme. Increased levels of endocannabinoids such as anandamide and 2-AG can lead to reduced pain sensation, improved mood, and appetite regulation. The compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-fluorobenzoyl)-3-methyl-1H-pyrazole is its potency as an FAAH inhibitor. The compound has been shown to be more potent than other FAAH inhibitors such as URB597 and PF-3845. This makes it a valuable tool for studying the endocannabinoid system and its therapeutic potential. However, one of the limitations of the compound is its relatively low solubility in water, which can affect its bioavailability and limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-fluorobenzoyl)-3-methyl-1H-pyrazole. One direction is to investigate its potential applications in the treatment of various neurological disorders such as anxiety, depression, and Alzheimer's disease. Another direction is to study its effects on the immune system and its potential applications in the treatment of inflammatory disorders. Additionally, further research is needed to optimize the synthesis method of the compound and improve its solubility in water for better bioavailability.

Synthesis Methods

The synthesis of 1-(3-fluorobenzoyl)-3-methyl-1H-pyrazole can be achieved through a multi-step process. The first step involves the reaction of 3-fluorobenzoyl chloride with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. This reaction produces 3-(3-fluorobenzoyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The final product is this compound, which can be purified through recrystallization.

properties

IUPAC Name

(3-fluorophenyl)-(3-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-5-6-14(13-8)11(15)9-3-2-4-10(12)7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXLEGYEQUJTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221885
Record name (3-Fluorophenyl)(3-methyl-1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957484-19-4
Record name (3-Fluorophenyl)(3-methyl-1H-pyrazol-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957484-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)(3-methyl-1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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